molecular formula C13H22BClN2O2 B2387917 2-(Dimethylamino)pyridine-4-boronic acid pinacol ester-HCl CAS No. 1630082-11-9

2-(Dimethylamino)pyridine-4-boronic acid pinacol ester-HCl

Cat. No.: B2387917
CAS No.: 1630082-11-9
M. Wt: 284.59
InChI Key: QKGTYOKKQHKHQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dimethylamino)pyridine-4-boronic acid pinacol ester-HCl is a boronic acid derivative that is widely used in organic synthesis. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Mechanism of Action

Target of Action

The primary target of 2-(Dimethylamino)pyridine-4-boronic acid pinacol ester-HCl is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction . The downstream effects include the formation of new carbon-carbon bonds, which is crucial in the synthesis of various organic compounds .

Pharmacokinetics

It’s important to note that the compound’s stability and reactivity can be influenced by various factors, including the ph of the environment .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of the compound can be influenced by environmental factors such as pH. For instance, the rate of reaction can be considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)pyridine-4-boronic acid pinacol ester-HCl typically involves the reaction of 2-(Dimethylamino)pyridine with boronic acid derivatives under specific conditions. One common method includes the use of pinacol as a protecting group for the boronic acid, which helps in stabilizing the compound during the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out under controlled conditions using palladium catalysts and appropriate solvents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)pyridine-4-boronic acid pinacol ester-HCl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various boronic acid derivatives and substituted pyridine compounds, which are valuable intermediates in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dimethylamino)pyridine-4-boronic acid pinacol ester-HCl is unique due to its specific structure, which provides distinct reactivity and stability in various chemical reactions. Its dimethylamino group enhances its nucleophilicity, making it particularly effective in Suzuki-Miyaura coupling reactions compared to other similar compounds .

Properties

IUPAC Name

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O2.ClH/c1-12(2)13(3,4)18-14(17-12)10-7-8-15-11(9-10)16(5)6;/h7-9H,1-6H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBILTNLBMDRGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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